3-Amino-4,4-dimethyloxolan-2-one
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Overview
Description
This compound is known for its unique structure, which includes an oxolane ring with an amino group and two methyl groups attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-butanone with formaldehyde in the presence of an acid catalyst to form the oxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds .
Scientific Research Applications
3-Amino-4,4-dimethyloxolan-2-one has shown promising results in various fields of scientific research, including:
Medicinal Chemistry: Investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors.
Biochemistry: Used as a building block for the synthesis of peptides and other bioactive molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethyloxolan-2-one is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-amine: Another cyclic amino acid derivative with similar structural features.
3-Amino-2-butanone: A precursor in the synthesis of 3-Amino-4,4-dimethyloxolan-2-one.
Uniqueness
This compound is unique due to its specific oxolane ring structure with an amino group and two methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-Amino-4,4-dimethyloxolan-2-one is a heterocyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique oxolane ring structure, characterized by the presence of an amino group and two methyl groups, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H11NO2 with a molecular weight of approximately 115.16 g/mol. The compound features a five-membered cyclic ether (oxolane) which contributes to its stereochemistry and reactivity.
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO₂ |
Molecular Weight | 115.16 g/mol |
Structure | Oxolane ring with amino and methyl groups |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies indicate that it may modulate enzyme activities, particularly those involved in methylation processes such as METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), which plays a crucial role in RNA modification and has implications in cancer and other diseases .
Interaction with Biological Targets
The amino group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their functionality. The following table summarizes key interactions and their potential implications:
Biological Target | Interaction Type | Potential Implication |
---|---|---|
METTL3 | Enzyme inhibition | Potential anti-cancer properties |
Various receptors | Binding interactions | Modulation of signaling pathways |
Other enzymes | Competitive inhibition | Impact on metabolic processes |
In Vitro Studies
Research has demonstrated that this compound exhibits promising biological activities in vitro. For instance, studies indicate that it can inhibit the growth of certain cancer cell lines by interfering with methylation processes essential for cancer cell proliferation .
Case Studies
- Cancer Research : In a study focusing on leukemia cells, the application of this compound led to significant reductions in cell viability. The compound was found to disrupt methylation patterns critical for gene expression regulation in these cells .
- Neurodegenerative Disorders : Another investigation highlighted the compound's potential in treating neurodegenerative diseases by modulating enzyme activities associated with neuroinflammation.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 4,4-dimethyloxolan-2-one with an amine under acidic conditions to introduce the amino group. This process can be scaled for industrial production using continuous flow reactors to optimize yield and purity.
Properties
CAS No. |
86096-11-9 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3 |
InChI Key |
FTLXLFPMDCOABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1N)C |
Origin of Product |
United States |
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